Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is known for its unique spirocyclic structure, which consists of a nonane ring fused to an azaspiro ring system. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable azaspiro precursor with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate can be compared with other similar compounds, such as tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate and tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate . These compounds share a similar spirocyclic structure but differ in their functional groups and chemical properties.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-5-10(15)13(9-14)6-4-7-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
PEIHPXVAWWRXTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.